

Lanopylin A2: An Overview of a Novel Lanosterol Synthase Inhibitor

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Compound of Interest

Compound Name: Lanopylin A2

Cat. No.: B15562750

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Limited available research indicates that **Lanopylin A2** is a member of the lanopylin family of compounds, identified as novel inhibitors of the enzyme lanosterol synthase. These compounds, including Lanopylins A1, B1, A2, and B2, were first isolated from the culture broth of the actinomycete strain K99-5041. This discovery marked them as the first lanosterol synthase inhibitors to be identified from a microbial source. The lanopylins are characterized by a unique (3E)-methylidene-2-methyl-1-pyrroline backbone.

At present, detailed therapeutic applications, extensive quantitative data, and specific experimental protocols for **Lanopylin A2** are not extensively documented in publicly accessible scientific literature. The primary bioactivity reported for the lanopylin class is the inhibition of lanosterol synthase. For instance, Lanopylin A1 has been shown to inhibit recombinant human lanosterol synthase with an IC₅₀ of 15 μ M.^[1] However, specific quantitative data for **Lanopylin A2**'s inhibitory activity is not readily available.

Due to the limited scope of current research findings, a comprehensive technical guide detailing extensive therapeutic applications, in-depth experimental protocols, and associated signaling pathways for **Lanopylin A2** cannot be fully compiled. Further research is required to elucidate the broader therapeutic potential and mechanistic details of this compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
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